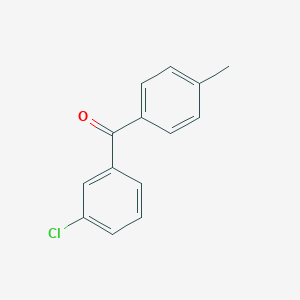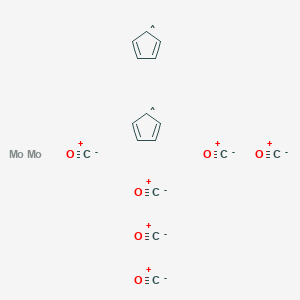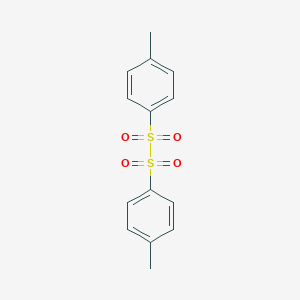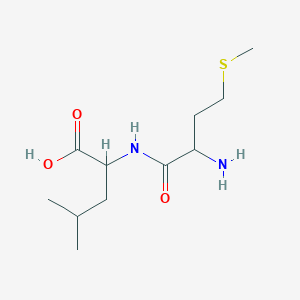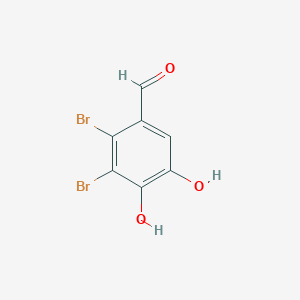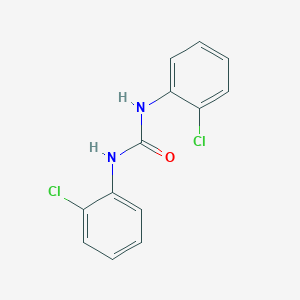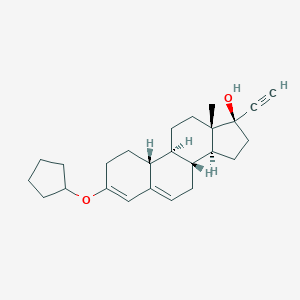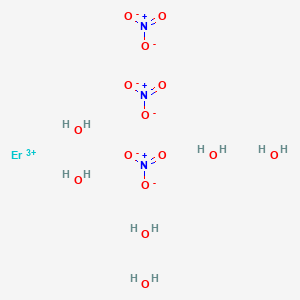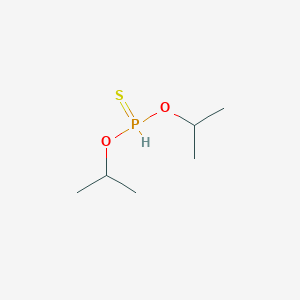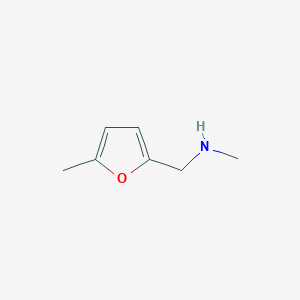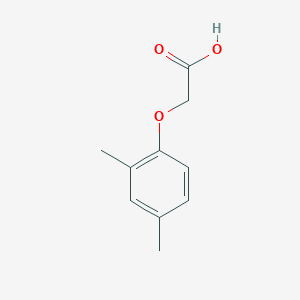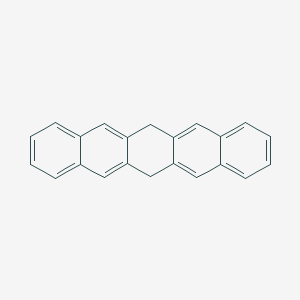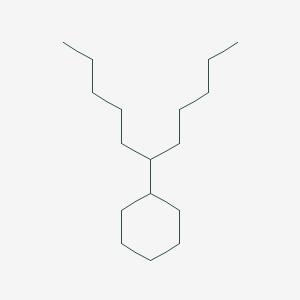
(1-Pentylhexyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Pentylhexyl)cyclohexane, also known as PHCH, is a cyclic alkane that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. PHCH belongs to the family of synthetic cannabinoids, which are compounds that mimic the effects of the natural cannabinoid compounds found in the cannabis plant.
Mecanismo De Acción
(1-Pentylhexyl)cyclohexane acts on the endocannabinoid system, which is a complex signaling system involved in the regulation of various physiological processes. (1-Pentylhexyl)cyclohexane binds to the cannabinoid receptors in the brain, which leads to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release, which can have a profound effect on the regulation of pain, mood, and other physiological processes.
Efectos Bioquímicos Y Fisiológicos
(1-Pentylhexyl)cyclohexane has been shown to have a range of biochemical and physiological effects. It has been shown to have analgesic properties, which make it a potential candidate for the treatment of chronic pain. (1-Pentylhexyl)cyclohexane has also been shown to have anxiolytic and antidepressant properties, which make it a potential candidate for the treatment of anxiety and depression. Additionally, (1-Pentylhexyl)cyclohexane has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1-Pentylhexyl)cyclohexane in lab experiments include its high potency, selectivity, and specificity. (1-Pentylhexyl)cyclohexane has a high affinity for the cannabinoid receptors in the brain, which makes it a useful tool for studying the endocannabinoid system. However, the limitations of using (1-Pentylhexyl)cyclohexane in lab experiments include its potential toxicity and the difficulty of obtaining pure (1-Pentylhexyl)cyclohexane.
Direcciones Futuras
There are several future directions for the study of (1-Pentylhexyl)cyclohexane. One potential direction is the development of novel synthetic cannabinoids that have improved therapeutic properties and reduced toxicity. Another potential direction is the investigation of the effects of (1-Pentylhexyl)cyclohexane on other physiological processes, such as sleep and appetite regulation. Additionally, the development of new analytical techniques for the detection and quantification of (1-Pentylhexyl)cyclohexane in biological samples could lead to a better understanding of its pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, (1-Pentylhexyl)cyclohexane is a synthetic cannabinoid that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. The synthesis of (1-Pentylhexyl)cyclohexane is a complex process that requires a high level of expertise and specialized equipment. (1-Pentylhexyl)cyclohexane acts on the endocannabinoid system and has been shown to have analgesic, anxiolytic, and antidepressant properties. The advantages of using (1-Pentylhexyl)cyclohexane in lab experiments include its high potency, selectivity, and specificity, while the limitations include its potential toxicity and the difficulty of obtaining pure (1-Pentylhexyl)cyclohexane. There are several future directions for the study of (1-Pentylhexyl)cyclohexane, including the development of novel synthetic cannabinoids and the investigation of its effects on other physiological processes.
Métodos De Síntesis
The synthesis of (1-Pentylhexyl)cyclohexane involves the reaction of cyclohexanone with 1-pentylmagnesium bromide in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure (1-Pentylhexyl)cyclohexane. The synthesis of (1-Pentylhexyl)cyclohexane is a complex process that requires a high level of expertise and specialized equipment.
Aplicaciones Científicas De Investigación
(1-Pentylhexyl)cyclohexane has been extensively studied for its potential therapeutic properties. It has been shown to have a high affinity for the cannabinoid receptors in the brain, which are involved in the regulation of pain, mood, appetite, and memory. (1-Pentylhexyl)cyclohexane has been tested in preclinical studies for its potential use in the treatment of various medical conditions, including chronic pain, anxiety, and depression.
Propiedades
Número CAS |
13151-81-0 |
|---|---|
Nombre del producto |
(1-Pentylhexyl)cyclohexane |
Fórmula molecular |
C17H34 |
Peso molecular |
238.5 g/mol |
Nombre IUPAC |
undecan-6-ylcyclohexane |
InChI |
InChI=1S/C17H34/c1-3-5-8-12-16(13-9-6-4-2)17-14-10-7-11-15-17/h16-17H,3-15H2,1-2H3 |
Clave InChI |
YMKWMZMMPATDJO-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCCC)C1CCCCC1 |
SMILES canónico |
CCCCCC(CCCCC)C1CCCCC1 |
Sinónimos |
(1-Pentylhexyl)cyclohexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



